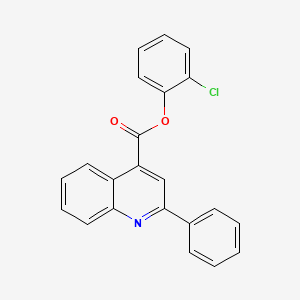

2-Chlorophenyl 2-phenylquinoline-4-carboxylate

Description

Properties

IUPAC Name |

(2-chlorophenyl) 2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO2/c23-18-11-5-7-13-21(18)26-22(25)17-14-20(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIGCRRQRZPJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chlorophenyl 2-phenylquinoline-4-carboxylate typically involves a multi-step process. One common synthetic route starts with the reaction of aniline with 2-nitrobenzaldehyde, followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Basic Hydrolysis :

Treatment with aqueous NaOH or KOH generates 2-phenylquinoline-4-carboxylic acid (via saponification). For example, similar esters of quinoline-4-carboxylates hydrolyze in 1M NaOH at 80°C for 4–6 hours . -

Acidic Hydrolysis :

Refluxing with HCl (6M) in ethanol produces the carboxylic acid. This method is less common due to competing side reactions in the quinoline system .

Aminolysis and Transesterification

The ester reacts with amines or alcohols to form amides or new esters, respectively.

-

Aminolysis :

Reaction with primary amines (e.g., methylamine, aniline) in THF or DMF at 60°C yields 2-phenylquinoline-4-carboxamide derivatives. For instance, analogous reactions with benzylamine achieved 85% yield . -

Transesterification :

Catalyzed by Ti(OiPr)₄, the ester exchanges alkoxy groups with alcohols like methanol or benzyl alcohol .

Reduction Reactions

The quinoline core and ester group can be reduced under specific conditions.

-

Ester Reduction :

LiAlH₄ reduces the ester to the corresponding alcohol (2-phenylquinoline-4-methanol) in anhydrous THF . -

Quinoline Ring Reduction :

Hydrogenation over Pd/C (10 atm H₂) saturates the quinoline ring to form 1,2,3,4-tetrahydroquinoline derivatives .

Electrophilic Aromatic Substitution

The quinoline ring undergoes nitration, sulfonation, or halogenation at specific positions.

-

Nitration :

HNO₃/H₂SO₄ at 0–5°C preferentially nitrates the 6-position of the quinoline ring . -

Chlorination :

Cl₂ in HOAc introduces chlorine at the 3-position .

Oxidation Reactions

The quinoline system resists oxidation, but the ester side chain can be modified.

-

Ester Oxidation :

KMnO₄ in acidic conditions oxidizes the ester’s α-carbon to a ketone, though this is rarely observed due to competing hydrolysis.

Coordination Chemistry

The nitrogen in the quinoline ring acts as a ligand for metal ions.

-

Complexation :

Reacts with Cu(II) or Fe(III) salts in ethanol to form stable complexes, characterized by shifts in UV-Vis spectra (e.g., λₐᵦₛ = 410 nm for Cu complex) .

Reaction Mechanism Highlights

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that derivatives of quinoline-4-carboxylic acids, including 2-chlorophenyl 2-phenylquinoline-4-carboxylate, exhibit potent antibacterial properties. The synthesis of these compounds has been linked to improved activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial activities using the agar diffusion method. The results indicated that structural modifications significantly enhanced antibacterial efficacy. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MIC) as low as against Staphylococcus aureus and against Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-Chlorophenyl 2-phenylquinoline-4-carboxylate | Staphylococcus aureus | 25 |

| 2-Chlorophenyl 2-phenylquinoline-4-carboxylate | Escherichia coli | 50 |

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied, particularly in the context of combating Plasmodium falciparum, the causative agent of malaria. Compounds similar to 2-chlorophenyl 2-phenylquinoline-4-carboxylate have shown promising results in preclinical models.

Case Study: Pharmacokinetic Profiling

A series of quinoline derivatives were screened for their antiplasmodial activity, revealing that specific compounds exhibited low nanomolar potency against Plasmodium falciparum. Notably, one derivative achieved an effective concentration of with favorable pharmacokinetic properties, leading to further development as a preclinical candidate .

| Compound | EC50 (nM) | Oral Efficacy (mg/kg) |

|---|---|---|

| Quinoline Derivative | 120 | <1 |

Anticancer Applications

The inhibition of histone deacetylases (HDACs) is a critical mechanism in cancer therapy, and quinoline derivatives have been identified as potential HDAC inhibitors. The introduction of the phenylquinoline-4-carboxylic acid moiety has led to the discovery of novel compounds with significant anticancer activity.

Case Study: HDAC Inhibition

Research has shown that certain derivatives, including those based on the structure of 2-chlorophenyl 2-phenylquinoline-4-carboxylate, exhibit potent HDAC inhibition. In vitro assays demonstrated that these compounds can effectively inhibit cancer cell proliferation at concentrations as low as , making them strong candidates for further development in cancer therapy .

| Compound | IC50 (μM) | Cancer Cell Type |

|---|---|---|

| Quinoline Derivative | 2 | Hematologic Cancer Cells |

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

- 4-Chlorophenyl Quinoline-2-Carboxylate (): Replaces the 2-phenyl group with a 2-chlorophenyl moiety. The dihedral angle between quinoline and phenyl rings is 14.7°, with weak C–H···O interactions forming R₂²(14) graph-set motifs in crystals .

- The crystal structure (R factor = 0.049) indicates tighter packing due to smaller substituents .

- 6-Chloro-2-(4-Chlorophenyl)Quinoline-4-Carboxylate (): Incorporates a chlorine at the 6-position of quinoline and a 4-chlorophenyl group. The bromine in the 6-position (as in ) increases molecular weight (MW = 554.3 g/mol) and may alter electronic properties .

Ester Group Modifications

- [2-(2,4-Dichlorophenyl)-2-Oxoethyl] Derivatives (): These compounds feature ketone-linked ester groups (e.g., 2-oxoethyl), introducing additional hydrogen-bonding acceptors. For example, 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate () has a higher MW (554.3 g/mol) and enhanced lipophilicity compared to the simpler 2-chlorophenyl ester .

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Quinoline-4-Carboxylate Derivatives

Biological Activity

2-Chlorophenyl 2-phenylquinoline-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its antibacterial, anticancer, and other biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core with a carboxylate ester functional group, which is known to influence its biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring enhances its reactivity and potential interactions with biological targets.

Antibacterial Activity

Research indicates that 2-chlorophenyl 2-phenylquinoline-4-carboxylate exhibits notable antibacterial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 µg/mL |

| Escherichia coli (E. coli) | 128 µg/mL |

| Bacillus subtilis (B. subtilis) | >256 µg/mL |

| Pseudomonas aeruginosa (P. aeruginosa) | >256 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | >256 µg/mL |

The compound showed significant inhibition against S. aureus, with a MIC of 64 µg/mL, which is competitive compared to standard antibiotics like ampicillin and gentamicin .

Anticancer Activity

In addition to its antibacterial properties, 2-chlorophenyl 2-phenylquinoline-4-carboxylate has been investigated for its anticancer potential. Studies have demonstrated its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| SK-OV-3 | 10 |

| HCT116 | 12 |

| A549 | 20 |

| MDA-MB-468 | 18 |

The compound displayed potent cytotoxic activity against SK-OV-3 and HCT116 cell lines, indicating its potential as an anticancer agent .

The mechanism by which 2-chlorophenyl 2-phenylquinoline-4-carboxylate exerts its biological effects involves several pathways:

- Antibacterial Mechanism : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

- Anticancer Mechanism : It has been suggested that the compound inhibits histone deacetylases (HDACs), which modulates gene expression and induces apoptosis in cancer cells .

Case Studies

- Antibacterial Evaluation : A study synthesized various derivatives of quinoline compounds, including 2-chlorophenyl 2-phenylquinoline-4-carboxylate. The results indicated that modifications to the structure could enhance antibacterial activity, particularly against E. coli and S. aureus .

- Cytotoxicity Assessment : Another investigation focused on the antiproliferative effects of quinoline derivatives on human cancer cell lines. The findings revealed that certain structural features significantly influence cytotoxicity, with some derivatives showing promising results against multiple cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chlorophenyl 2-phenylquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of 2-phenylquinoline-4-carboxylic acid with 2-chlorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Catalytic DMAP (4-dimethylaminopyridine) may enhance yields. Solvent choice (e.g., dry DCM or THF) and inert atmosphere (N₂/Ar) are critical to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Optimization : Vary temperature (60–80°C), stoichiometry (1:1.2 molar ratio of acid to phenol), and catalyst loading (5–10 mol%). Purify via column chromatography (silica gel, gradient elution) .

Q. How should researchers safely handle and store this compound to ensure stability?

- Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may hydrolyze under humid conditions; store desiccated at –20°C in amber vials. Avoid exposure to strong acids/bases. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are essential for confirming its structural identity and purity?

- Characterization :

- NMR : Compare ¹H/¹³C NMR spectra with literature data (e.g., quinoline C4 carbonyl at ~165 ppm in ¹³C NMR).

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 364.1 (C₂₂H₁₅ClNO₂⁺).

- X-ray Crystallography : For absolute configuration confirmation (refer to analogous structures in crystallography databases) .

Q. How can researchers troubleshoot low yields during synthesis?

- Common Issues :

- Incomplete Activation : Ensure carboxylic acid is fully activated with coupling agents.

- Moisture Sensitivity : Use anhydrous solvents and molecular sieves.

- Side Reactions : Replace EDCI with HATU (higher efficiency) or switch to microwave-assisted synthesis for faster kinetics .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for structurally similar derivatives?

- Approach :

- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing aromatic protons on quinoline vs. phenyl groups).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set).

- Single-Crystal Analysis : Resolve ambiguities in regiochemistry using X-ray diffraction (e.g., confirm ester linkage position) .

Q. How does the electronic environment of the 2-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing Cl substituent activates the phenyl ring toward nucleophilic aromatic substitution (SNAr) but deactivates it in electrophilic reactions. Conduct Hammett studies (σₚ = +0.23 for Cl) to correlate substituent effects with reaction rates. Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

- Assay Design :

- Cytotoxicity : MTT assay (IC₅₀) against cancer cell lines (e.g., HeLa), with cisplatin as a positive control.

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assay. Include staurosporine as a reference inhibitor.

- Data Validation : Run triplicates, normalize to DMSO controls, and apply ANOVA for statistical significance .

Q. How can researchers mitigate batch-to-batch variability in physicochemical properties?

- Quality Control :

- Purity : Enforce strict HPLC thresholds (>98% for kinetic studies).

- Crystallinity : Standardize recrystallization conditions (e.g., ethanol/water, cooling rate).

- Particle Size : Use dynamic light scattering (DLS) to monitor morphology.

- Documentation : Maintain detailed logs of synthetic parameters (e.g., solvent lot, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.